Emetine dihydrochloride is a potent alkaloid derived from the ipecac root, historically utilized as an emetic and expectorant. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its cytotoxic properties against various cancer cell lines. Emetine dihydrochloride exhibits significant biological activity, which has spurred research into its mechanisms and potential clinical uses.
Emetine is primarily extracted from the plant Cephaelis ipecacuanha, commonly known as ipecac. The extraction process involves isolating the active components from the root, which contains several alkaloids, including emetine and cephaeline. These compounds are typically obtained through various extraction and purification techniques, such as chromatography .
Emetine dihydrochloride is classified as a natural product and an alkaloid. It falls under the category of isoquinoline alkaloids, characterized by their complex ring structures that contribute to their biological activities. It is primarily recognized for its role as a protein synthesis inhibitor, affecting ribosomal function and cellular processes .
The synthesis of emetine dihydrochloride can be approached through both natural extraction and total synthesis methods. A notable recent advancement includes a scalable asymmetric total synthesis that allows for the production of pharmaceutical-grade emetine in significant quantities. This method involves multiple synthetic steps, including:
Emetine dihydrochloride has a complex molecular structure characterized by a fused isoquinoline system. Its molecular formula is , and it features two hydrochloride groups that enhance its solubility in aqueous environments.
Emetine dihydrochloride participates in various chemical reactions that modify its structure for research and therapeutic purposes. Notable reactions include:
These synthetic pathways often utilize solvents such as dichloromethane or tetrahydrofuran under controlled conditions to optimize yields and purities.
The mechanism by which emetine dihydrochloride exerts its effects primarily involves inhibition of protein synthesis. It binds to ribosomal RNA, disrupting translation processes within cells, leading to apoptosis in cancer cell lines.
Research indicates that emetine induces cell cycle arrest rather than direct apoptosis in certain cancer types, particularly when combined with other chemotherapeutic agents like cisplatin . This synergistic effect enhances its potential as a treatment option.
Emetine dihydrochloride has several applications in scientific research:
Emetine dihydrochloride exerts its primary antiparasitic and antibacterial effects by irreversibly inhibiting protein synthesis in eukaryotic cells. It binds the 40S ribosomal subunit at the A-site, blocking translocation during the elongation phase. This prevents the transfer of peptidyl-tRNA from the A-site to the P-site, halting polypeptide chain extension [1] [6]. Structural studies confirm that emetine’s interaction with the S14 ribosomal protein (RPS14) is critical for this inhibition [6] [7]. Mutations in RPS14 confer resistance to emetine, underscoring the specificity of this mechanism [7].
Table 1: Pathogen Susceptibility to Emetine-Induced Protein Synthesis Inhibition
Pathogen/Model | EC₅₀ (nM) | Observed Effect |
---|---|---|
Entamoeba histolytica | 10–50 | Trophozoite growth arrest |
HCMV-infected fibroblasts | 40 ± 1.72 | Reduced viral protein expression (IE1/2, UL44) |
Rabies virus (in vitro) | 120 | Impaired viral transport in neurons |
Emetine dihydrochloride exhibits broad-spectrum antiviral activity against RNA viruses. For SARS-CoV-2, it inhibits viral replication in Vero E6 cells (EC₅₀ = 0.46 μM) by binding the main protease (Mpro) via electrostatic interactions with Glu166 and hydrophobic interactions with Met49/Met165 [2] [5]. Synergy occurs with remdesivir, reducing the effective concentration of both drugs (64.9% viral yield inhibition at 0.195 μM emetine + 6.25 μM remdesivir) [2]. Against Zika virus, emetine suppresses replication by impairing viral RNA synthesis and entry (EC₅₀ = 10–50 nM) [1] [5]. Human cytomegalovirus (HCMV) inhibition occurs at 40 nM, disrupting immediate-early viral protein synthesis [1] [4].
In gastric cancer (GC) cells, emetine dihydrochloride modulates oncogenic pathways:
In GC cells (MGC803, HGC-27), these modulations yield IC₅₀ values of 0.0244–0.0497 μM, inducing apoptosis and suppressing migration [3].
Table 2: Emetine’s Effects on Host Signaling Pathways in Cancer Models
Pathway | Key Regulatory Proteins | Functional Outcome |
---|---|---|
Wnt/β-Catenin | ↓β-catenin, ↓c-Myc, ↓cyclin D1 | Cell cycle arrest at G1/S phase |
PI3K/AKT | ↓p-AKT (Ser473), ↓mTOR, ↓GSK-3β | Autophagy induction & apoptosis |
MAPK (JNK/p38 vs. ERK) | ↑p-JNK/p38, ↓p-ERK | Caspase-3 activation & mitochondrial apoptosis |
Emetine dihydrochloride disrupts viral replication by targeting both viral polymerases and host-virus interactions. For SARS-CoV-2, molecular docking confirms binding to RdRp at the active site, competitively inhibiting RNA elongation [2] [5]. In HCMV, emetine acts post-entry but pre-DNA replication, disrupting MDM2-p53 and MDM2-IE2 interactions. This is mediated by ribosomal protein RPS14, which translocates to the nucleus during infection, binds MDM2, and disrupts its association with viral IE2 proteins [1] [4]. Emetine’s efficacy is cell-density-dependent, as RPS14-MDM2 binding occurs optimally in confluent cells [1] [4].
Emetine dihydrochloride destabilizes HIF-1α and HIF-2α under hypoxic conditions (IC₅₀ = 0.11 μM for HIF-1α) [3] [6]. It disrupts HIF-α mRNA translation by binding ribosomal 40S subunits and promotes proteasomal degradation by inhibiting HSP70/90 chaperone activity [6]. In gastric cancer models, this suppresses HIF target genes (e.g., VEGF, PDK1), reducing tumor angiogenesis and metabolic adaptation [3]. Synergy with cisplatin enhances HIF pathway inhibition, amplifying DNA damage in hypoxic tumor niches [3] [6].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7